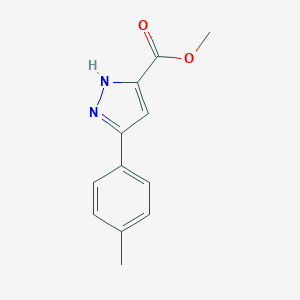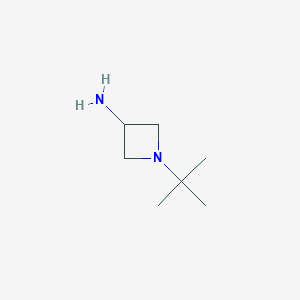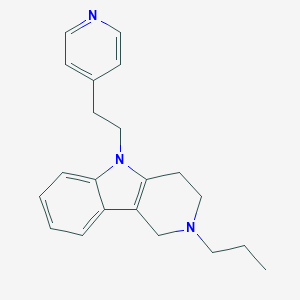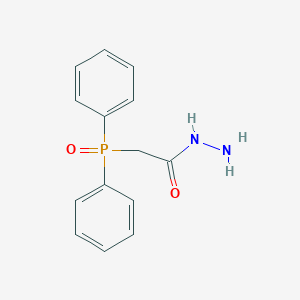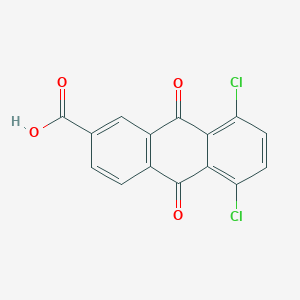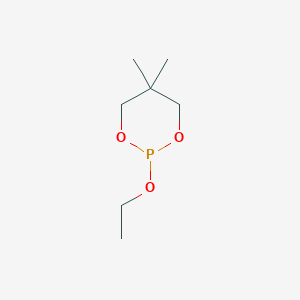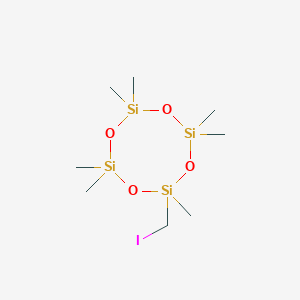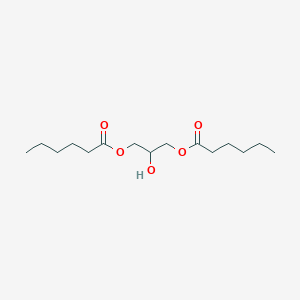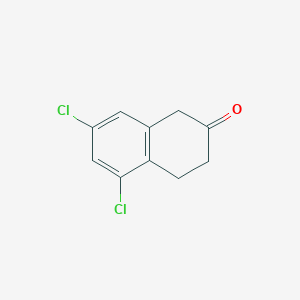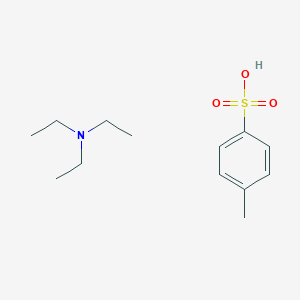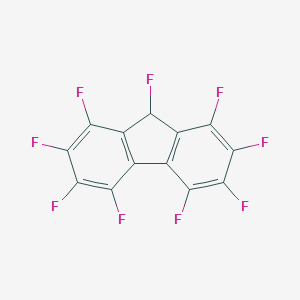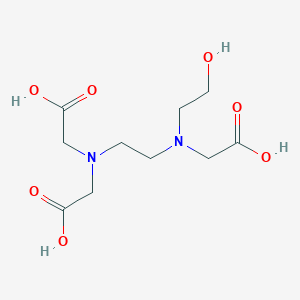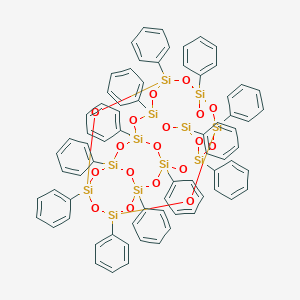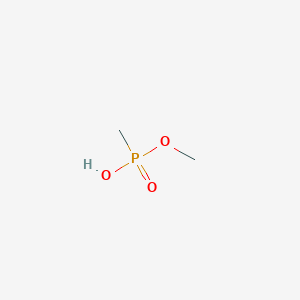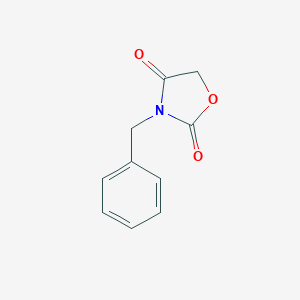
2,4-Oxazolidinedione, 3-benzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Oxazolidinedione, 3-benzyl- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxazolidinediones and has been found to possess various biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
2,4-Oxazolidinedione, 3-benzyl- has been extensively studied for its potential therapeutic applications. It has been reported to possess anticonvulsant, anti-inflammatory, and analgesic activities. In addition, it has been found to exhibit potent antioxidant properties, which make it a promising candidate for the treatment of various oxidative stress-related disorders such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Mecanismo De Acción
The exact mechanism of action of 2,4-Oxazolidinedione, 3-benzyl- is not fully understood. However, several studies have suggested that it may exert its biological activities through the modulation of various signaling pathways and enzymes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
2,4-Oxazolidinedione, 3-benzyl- has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, it has been reported to exhibit anticonvulsant and analgesic activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Oxazolidinedione, 3-benzyl- in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited stability in solution, which may affect its biological activity over time.
Direcciones Futuras
The potential therapeutic applications of 2,4-Oxazolidinedione, 3-benzyl- are vast, and future research should focus on exploring its efficacy in various disease models. Some of the future directions that can be pursued include investigating its neuroprotective effects in animal models of neurodegenerative diseases, evaluating its anticancer potential in cell culture and animal models, and exploring its potential as a therapeutic agent for cardiovascular diseases. In addition, further studies should be conducted to elucidate the exact mechanism of action of this compound, which will provide insights into its biological activity and inform the design of more potent analogs.
Conclusion:
In conclusion, 2,4-Oxazolidinedione, 3-benzyl- is a promising compound that has been found to possess various biological activities. Its low toxicity, high solubility, and potential therapeutic applications make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2,4-Oxazolidinedione, 3-benzyl- involves the reaction of benzylamine with diethyl malonate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of the compound.
Propiedades
Número CAS |
17153-05-8 |
|---|---|
Nombre del producto |
2,4-Oxazolidinedione, 3-benzyl- |
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
SMILES canónico |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Otros números CAS |
17153-05-8 |
Sinónimos |
3-benzyloxazolidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



